Ethylbenzene-d10
Overview
Description
Ethylbenzene-d10, also known as Decadeuteroethylbenzene, is a deuterated NMR solvent useful in NMR-based research and analyses . It has been used in the study of photodissociation at both 193 and 248nm using vacuum ultraviolet photoionization/multimass ion imaging techniques .
Molecular Structure Analysis
Ethylbenzene-d10 has a molecular formula of C8H10 . Its IUPAC name is 1,2,3,4,5-pentadeuterio-6-(1,1,2,2,2-pentadeuterioethyl)benzene . The InChI string is InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/i1D3,2D2,3D,4D,5D,6D,7D .
Chemical Reactions Analysis
Ethylbenzene-d10 is involved in various chemical reactions. For instance, it has been used in the study of catalyzed oxidation of ethylbenzene . The model developed for this reaction was used to compute the time profiles of ethylbenzene and three products: acetophenone, benzaldehyde, and benzoic acid .
Physical And Chemical Properties Analysis
Ethylbenzene-d10 has a molecular weight of 116.23 g/mol . It is a liquid at room temperature . It has a refractive index of n20/D 1.492 (lit.) . The boiling point is 134.6 °C (lit.) and the melting point is -95 °C (lit.) . The density is 0.949 g/mL at 25 °C (lit.) .
Scientific Research Applications
Application Summary
Ethylbenzene-d10 is a deuterated NMR (Nuclear Magnetic Resonance) solvent. It’s used in NMR-based research and analyses .
Results or Outcomes
2. Gas Chromatography
Application Summary
Ethylbenzene-d10 is used in gas chromatography, a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition .
Results or Outcomes
3. Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS SPME-GC-MS)
Application Summary
Ethylbenzene-d10 may be used as an internal standard in the HS SPME-GC-MS analysis of odorous volatile aromatic compounds .
Method of Application
In HS SPME-GC-MS, a sample is placed in a closed vial and heated to allow volatile compounds to partition into the headspace above the sample. A fiber coated with a polymer is then exposed to the headspace, adsorbing the volatile compounds. The fiber is then inserted into the GC-MS for desorption and analysis. Ethylbenzene-d10 is added to the sample before the analysis as an internal standard .
Results or Outcomes
The use of Ethylbenzene-d10 in HS SPME-GC-MS can help in the accurate identification and quantification of various odorous volatile aromatic compounds in a sample .
4. Photodissociation Research
Application Summary
Ethylbenzene-d10 is used in photodissociation research. The photodissociation of Ethylbenzene-d10 at both 193 and 248nm has been studied using vacuum ultraviolet photoionization/multimass ion imaging techniques .
Method of Application
In photodissociation research, Ethylbenzene-d10 is exposed to ultraviolet light at specific wavelengths (193 and 248nm). The resulting photoions and fragments are then analyzed using vacuum ultraviolet photoionization and multimass ion imaging techniques .
Results or Outcomes
The use of Ethylbenzene-d10 in photodissociation research can help researchers understand the photodissociation process and the properties of the resulting photoions and fragments .
Safety And Hazards
Ethylbenzene-d10 is a highly flammable liquid and vapor and can be harmful if inhaled . It should be used only outdoors or in a well-ventilated area and kept away from heat/sparks/open flames/hot surfaces . If inhaled, the victim should be moved to fresh air and kept at rest in a position comfortable for breathing .
properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-(1,1,2,2,2-pentadeuterioethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/i1D3,2D2,3D,4D,5D,6D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQLUTRBYVCPMQ-CFTAVCBPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201014856 | |
Record name | 6-(Ethyl-1,1,2,2,2-d5)benzene-1,2,3,4,5-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201014856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylbenzene-d10 | |
CAS RN |
25837-05-2 | |
Record name | 6-(Ethyl-1,1,2,2,2-d5)benzene-1,2,3,4,5-d5 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25837-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene-1,2,3,4,5-d5, 6-(ethyl-1,1,2,2,2-d5)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025837052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene-1,2,3,4,5-d5, 6-(ethyl-1,1,2,2,2-d5)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-(Ethyl-1,1,2,2,2-d5)benzene-1,2,3,4,5-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201014856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2H10)ethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.979 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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